![molecular formula C22H23N5O3 B2550883 N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251676-30-8](/img/structure/B2550883.png)
N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
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Overview
Description
“N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide” is a compound that falls under the category of heterocyclic aromatic compounds . It is offered by Benchchem for CAS No. 1251676-30-8.
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a naphthyridin-4-yl group attached to a morpholin-4-ylcarbonyl group and an amino phenyl acetamide group. The exact structure can be determined using techniques such as FT-IR, 1H NMR, and EI-MS .Scientific Research Applications
Free Radical Scavenging Activity
A study on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with a similar structural motif, investigated its free radical scavenging activity. This research used both in vitro assays and quantum chemistry calculations to evaluate the molecule's potential as an antioxidant. It was found to be a potent free radical scavenger, with activity comparable to well-known antioxidants BHT and BHA. The study provides a basis for understanding how similar compounds could be designed and utilized for their antioxidative properties (Boudebbous et al., 2021).
DNA and Protein Binding
Another study explored the binding interactions of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives with DNA and proteins. These compounds demonstrated the ability to interact with calf thymus DNA through intercalation and exhibited strong binding with bovine serum albumin (BSA), suggesting their potential applications in drug design and as tools in studying biomolecular interactions (Raj, 2020).
Antimalarial Activity
Research on a series of compounds including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides explored their antimalarial activities. These studies revealed correlations between the structure of phenyl ring substituents and antimalarial potency, demonstrating the potential of such compounds in developing new antimalarial drugs (Werbel et al., 1986).
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to the one of interest have been studied, such as N-(phenyl (thiomorpholino) methyl) acetamide derivatives. These compounds showed significant activity against various bacterial and fungal pathogens, highlighting their potential as leads for developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Antioxidant Activity
Pyrazole-acetamide derivatives were synthesized and evaluated for their antioxidant activities. These studies involved assessing their ability to scavenge free radicals and protect against oxidative stress, suggesting applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities observed for structurally similar compounds . Additionally, the development of novel synthetic routes for this compound could be a valuable area of research .
Mechanism of Action
“N-(3-{[7-methyl-3-(morpholin-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide” is a complex organic compound that contains several functional groups and structural motifs that are common in biologically active molecules .
Indole derivatives
The 1,8-naphthyridin-4-yl motif in the molecule is a type of indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Morpholine derivatives
The morpholine-4-carbonyl motif is a type of morpholine derivative. Morpholine and its derivatives are used as base catalysts for the generation of polyurethanes and other reactions .
Acetamide derivatives
The acetamide motif is a common feature in many biologically active compounds. For example, certain N-phenylacetamide sulphonamides have been found to exhibit good analgesic activity .
properties
IUPAC Name |
N-[3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14-6-7-18-20(26-17-5-3-4-16(12-17)25-15(2)28)19(13-23-21(18)24-14)22(29)27-8-10-30-11-9-27/h3-7,12-13H,8-11H2,1-2H3,(H,25,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNWGYMLYIZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)NC(=O)C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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